3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
The compound “3-chloro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide” is likely to be an organic compound consisting of a benzoxazole ring attached to a benzamide group with a chlorine atom and a pentafluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by the introduction of the benzamide group. The specific details of the synthesis would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. The presence of these groups would likely influence the physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. The specific reactions that this compound would undergo would depend on the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzoxazole and benzamide groups, as well as the chlorine and pentafluorophenyl substituents. These groups could influence properties such as solubility, melting point, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-chloro-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8ClF5N2O2/c21-9-3-1-2-8(6-9)19(29)27-10-4-5-12-11(7-10)28-20(30-12)13-14(22)16(24)18(26)17(25)15(13)23/h1-7H,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLYDVCRFHCXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8ClF5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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